molecular formula C17H19N5O B2981960 N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034232-76-1

N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2981960
CAS RN: 2034232-76-1
M. Wt: 309.373
InChI Key: ZWFYFNCLOWETTA-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic compound. It’s a type of organic compound that consists of a benzene ring fused to an imidazole ring . Benzimidazole and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Molecular Structure Analysis

Benzimidazole is a bicyclic compound consisting of the fusion of a benzene ring and an imidazole ring. The imidazole ring contains two nitrogen atoms at the 1 and 3 positions .


Chemical Reactions Analysis

Benzimidazole compounds can undergo a variety of chemical reactions, particularly due to the presence of the imidazole ring. The nitrogen atoms in the imidazole ring can act as a site for protonation, alkylation, and other reactions .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The presence of the imidazole ring can contribute to the basicity of benzimidazole compounds .

Scientific Research Applications

1. Antihypertensive Properties

A study by Carini et al. (1991) explored the properties of a series of nonpeptide angiotensin II receptor antagonists, including compounds structurally related to N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide. These compounds were identified as potent, orally active antihypertensives, highlighting their potential application in treating hypertension (Carini et al., 1991).

2. Antitumor Properties

The compound has been studied in the context of antitumor activity. Clark et al. (1995) synthesized novel imidazotetrazinones, including derivatives structurally similar to the compound , for investigating their potential in treating cancer (Clark et al., 1995).

3. Cardiac Electrophysiological Activity

Research conducted by Morgan et al. (1990) on N-substituted imidazolylbenzamides, closely related to the compound, revealed their potential as selective class III agents affecting cardiac electrophysiological activity. This suggests potential applications in treating cardiac arrhythmias (Morgan et al., 1990).

4. Corrosion Inhibition

Yadav et al. (2016) investigated the inhibitive action of synthesized benzimidazole derivatives, structurally akin to the compound , on the corrosion of steel. Their findings imply potential industrial applications in corrosion inhibition (Yadav et al., 2016).

5. Enzyme Inhibition

Ott et al. (2008) discovered that ((2-substituted-1H-benzo[d]imidazol-1-yl)methyl)benzamides are potent inhibitors of TNF-alpha Converting Enzyme (TACE). This suggests a potential therapeutic application in conditions mediated by TNF-alpha, such as inflammatory diseases (Ott et al., 2008).

Safety and Hazards

Like all chemicals, benzimidazole and its derivatives should be handled with care. The specific safety and hazard information would depend on the particular benzimidazole derivative .

Future Directions

Benzimidazole and its derivatives continue to be a focus of research due to their wide range of biological activities. Future research may involve the synthesis of new benzimidazole derivatives, investigation of their biological activities, and development of benzimidazole-based drugs .

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-N-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-22(9-16-20-13-4-2-3-5-14(13)21-16)17(23)11-6-7-12-15(8-11)19-10-18-12/h2-5,10-11H,6-9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFYFNCLOWETTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1)C(=O)C3CCC4=C(C3)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

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